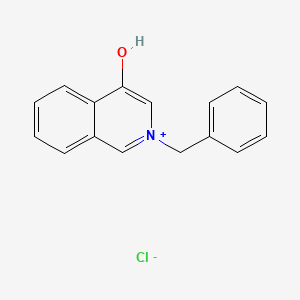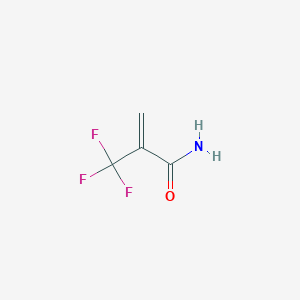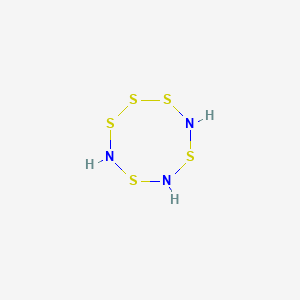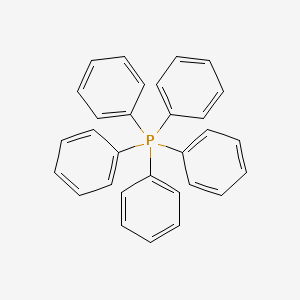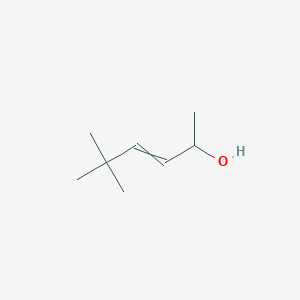
5,5-Dimethylhex-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethylhex-3-en-2-ol is an organic compound with the molecular formula C8H16O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a hexene chain. This compound is known for its unique structure, which includes two methyl groups attached to the fifth carbon atom of the hexene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylhex-3-en-2-ol can be achieved through various methods. One common approach involves the reaction of 5,5-dimethyl-1-hexene with a suitable oxidizing agent to introduce the hydroxyl group. Another method involves the hydroboration-oxidation of 5,5-dimethyl-1-hexene, where the double bond is first hydroborated and then oxidized to form the alcohol.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are commonly used to facilitate the addition of the hydroxyl group to the hexene chain. The reaction conditions typically include controlled temperatures and pressures to optimize the reaction rate and product formation.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethylhex-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products Formed
Oxidation: Forms 5,5-dimethylhex-3-en-2-one or 5,5-dimethylhex-3-enal.
Reduction: Forms 5,5-dimethylhexane.
Substitution: Forms 5,5-dimethylhex-3-en-2-chloride or 5,5-dimethylhex-3-en-2-bromide.
Scientific Research Applications
5,5-Dimethylhex-3-en-2-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5,5-Dimethylhex-3-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in metabolic pathways, undergoing transformations that lead to the formation of biologically active metabolites.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethylhex-3-en-2-one
- 5,5-Dimethylhex-3-enal
- 5,5-Dimethylhexane
Uniqueness
5,5-Dimethylhex-3-en-2-ol is unique due to its specific structure, which includes a hydroxyl group attached to a hexene chain with two methyl groups at the fifth carbon. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
2747-56-0 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
5,5-dimethylhex-3-en-2-ol |
InChI |
InChI=1S/C8H16O/c1-7(9)5-6-8(2,3)4/h5-7,9H,1-4H3 |
InChI Key |
ZOQNSGFAAIUNOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine](/img/structure/B14749073.png)
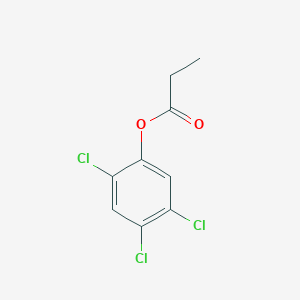
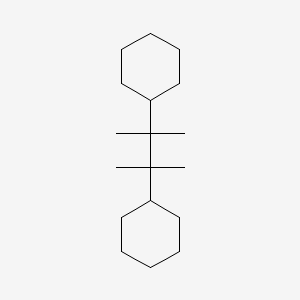
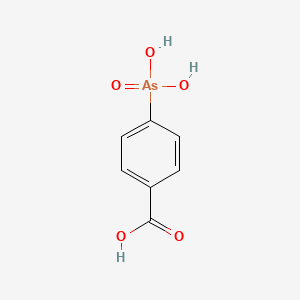
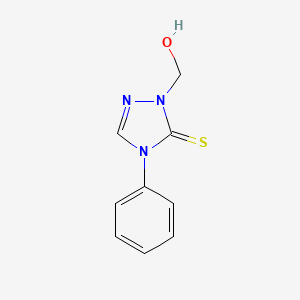
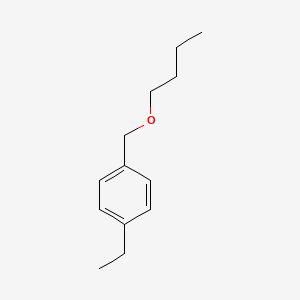

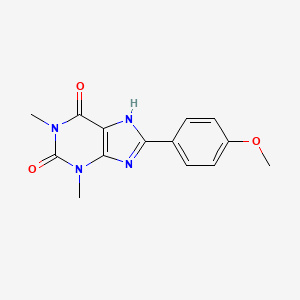
![(2R,3R,4S,5S,6R)-2-[(4-propan-2-ylphenyl)methoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14749114.png)
![1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane](/img/structure/B14749116.png)
